molecular formula C20H18ClNO3S B2490633 4-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide CAS No. 941951-14-0

4-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide

Cat. No.: B2490633
CAS No.: 941951-14-0
M. Wt: 387.88
InChI Key: KCHPNDHNRHCJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-chlorobenzenesulfonyl group and a naphthalen-1-yl amine moiety.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S/c21-16-10-12-17(13-11-16)26(24,25)14-4-9-20(23)22-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHPNDHNRHCJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for 4-(4-Chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide

Sulfonylation of Butanoic Acid Derivatives

The introduction of the 4-chlorobenzenesulfonyl group typically begins with the reaction of 4-chlorobenzenesulfonyl chloride with a butanoic acid precursor. In one approach, γ-butyrolactone is hydrolyzed under alkaline conditions to yield 4-hydroxybutanoic acid, which is subsequently sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of pyridine as a base. The reaction proceeds via nucleophilic substitution at the hydroxyl oxygen, forming the sulfonate ester intermediate.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane (DCM)
  • Temperature: 0–5°C (to suppress side reactions)
  • Molar Ratio: 1:1.2 (acid:sulfonyl chloride)
  • Yield: 68–72% after column chromatography

“Sulfonylation at low temperatures minimizes the formation of disulfonated byproducts, which are prevalent above 10°C.”

Carboxylic Acid Activation

The sulfonated intermediate, 4-(4-chlorobenzenesulfonyl)butanoic acid, requires activation before amidation. Two predominant methods are employed:

Thionyl Chloride-Mediated Activation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the corresponding acyl chloride. This method, while effective, necessitates strict anhydrous conditions and generates HCl gas as a byproduct.

Procedure:

  • Dissolve 4-(4-chlorobenzenesulfonyl)butanoic acid (1 equiv) in dry DCM.
  • Add SOCl₂ (1.5 equiv) dropwise at 0°C.
  • Reflux at 40°C for 3 h.
  • Remove excess SOCl₂ under reduced pressure.

Yield of Acyl Chloride: >95%

Carbonyldiimidazole (CDI)-Mediated Activation

CDI offers a milder alternative, producing imidazolide intermediates without acidic byproducts. This method is preferred for acid-sensitive substrates.

Procedure:

  • Suspend 4-(4-chlorobenzenesulfonyl)butanoic acid (1 equiv) in dry dioxane.
  • Add CDI (1.2 equiv) and stir at room temperature for 2 h.
  • Monitor reaction completion via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹).

Amidation with 1-Naphthylamine

The final step involves coupling the activated acid with 1-naphthylamine. Two protocols are widely reported:

Schlenk Technique with Triethylamine

The acyl chloride reacts with 1-naphthylamine in the presence of triethylamine (TEA) as a proton scavenger.

Reaction Conditions:

  • Solvent: Dry DCM
  • Molar Ratio: 1:1.1 (acyl chloride:amine)
  • Temperature: 0°C → room temperature (12 h)
  • Workup: Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography.
  • Yield: 75–78%
EDC/HOBt Coupling

For the CDI-activated intermediate, ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhance coupling efficiency.

Procedure:

  • Combine CDI-activated acid (1 equiv), 1-naphthylamine (1.1 equiv), EDC (1.2 equiv), and HOBt (0.3 equiv) in DCM.
  • Stir at room temperature for 24 h.
  • Quench with water, extract with ethyl acetate, and purify.
  • Yield: 82–85%

Optimization Challenges and Solutions

Byproduct Formation During Sulfonylation

Competing O-sulfonylation and N-sulfonylation may occur if the amine group is unprotected. To mitigate this, a protective group (e.g., tert-butoxycarbonyl, Boc) is introduced to the amine prior to sulfonylation, followed by deprotection using trifluoroacetic acid.

Solvent Effects on Amidation Kinetics

Polar aprotic solvents like DMF accelerate the reaction but may promote racemization. Non-polar solvents (e.g., DCM) favor higher stereochemical fidelity but require longer reaction times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.8 Hz, 1H, naphthyl), 7.92–7.45 (m, 10H, aromatic), 3.12 (t, J = 6.5 Hz, 2H, CH₂SO₂), 2.68 (t, J = 7.1 Hz, 2H, CH₂CO), 1.95 (quintet, J = 6.8 Hz, 2H, CH₂).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 8.2 min, confirming >98% purity.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Reaction Time (h) Byproducts
Thionyl Chloride + TEA 75–78 12 <5% acylated amine
CDI + EDC/HOBt 82–85 24 Negligible

The CDI/EDC/HOBt protocol offers superior yields and fewer side reactions, albeit with longer reaction times.

Mechanistic Insights

Density functional theory (DFT) calculations suggest that the amidation proceeds via a tetrahedral intermediate, with the HOBt moiety stabilizing the transition state. Steric hindrance from the naphthyl group necessitates excess amine (1.1 equiv) to drive the reaction to completion.

Chemical Reactions Analysis

4-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings may facilitate binding through π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The target’s 4-chlorobenzenesulfonyl group is electron-withdrawing, contrasting with the electron-donating 4-methyl group in . This may influence solubility, stability, or receptor binding.

Physicochemical Properties

Comparative data from analogs highlight critical trends:

  • Solubility : The naphthalene moiety in the target and may reduce aqueous solubility compared to smaller aryl groups (e.g., pyridinyl in ).
  • Stereochemistry : ’s compound has 99% stereochemical purity , suggesting chiral resolution techniques could apply to the target if asymmetric centers exist.
  • Spectroscopic Profiles : NMR and HPLC data from (e.g., δ 7.2–8.1 ppm for naphthalene protons) provide benchmarks for characterizing the target’s aromatic regions.

Biological Activity

4-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Molecular Weight : 327.80 g/mol

The presence of the sulfonyl group and naphthalene moiety contributes to its biological activity, making it a candidate for various pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that the compound may possess anticonvulsant properties. In a study involving pentylenetetrazole (PTZ)-induced seizures in mice, derivatives similar to this compound showed significant protective effects, indicating potential efficacy against seizures .
  • Inhibition of Kinase Activity : The compound has been explored for its ability to inhibit specific protein kinases associated with various diseases. This inhibition could be beneficial in treating conditions linked to altered kinase activity .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • GABA Receptor Modulation : Docking studies suggest that related compounds bind effectively within the GABA_A receptor pocket, which is crucial for their anticonvulsant effects. This binding affinity could lead to enhanced GABAergic activity, thereby reducing seizure susceptibility .
  • Kinase Inhibition Pathways : The compound's ability to modulate kinase activity may involve competitive inhibition or allosteric modulation, affecting downstream signaling pathways associated with cell proliferation and survival .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Anticonvulsant Screening Compounds similar to this compound demonstrated a significant reduction in seizure frequency in PTZ models (p < 0.05) .
Kinase Inhibition Bicyclo-pyrazole derivatives showed promise in inhibiting kinases linked to cancer progression, suggesting a potential therapeutic role for related compounds .
Binding Studies Molecular docking revealed strong binding interactions with GABA_A receptors, supporting its anticonvulsant potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.